molecular formula C17H21FN2O2S2 B2768599 4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946249-29-2

4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2768599
CAS RN: 946249-29-2
M. Wt: 368.49
InChI Key: XLSUJBFLWJNDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21FN2O2S2 and its molecular weight is 368.49. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Environmental Science Applications

  • Fluorescent Probe Development : A study by Wang et al. (2012) highlighted the creation of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols, utilizing a sulfonamide bond for enhanced selectivity and sensitivity. This approach is significant in detecting thiophenols in environmental samples, demonstrating the compound's potential in environmental monitoring and biological sciences (Wang et al., 2012).

Biological and Pharmaceutical Research

  • GPR119 Agonists for Therapeutic Applications : Research by Yu et al. (2014) described the optimization of benzenesulfonamide derivatives as GPR119 agonists. These compounds show promise for the development of new therapeutic agents, underscoring the chemical's potential in drug discovery and development (Yu et al., 2014).

  • Antimicrobial Activity : Studies on arylazopyrazole and pyrimidone derivatives clubbed with heterocyclic compounds, including benzenesulfonamides, have shown antimicrobial properties against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sarvaiya et al., 2019).

  • Anti-Inflammatory and Analgesic Activities : Küçükgüzel et al. (2013) synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives showing anti-inflammatory and analgesic activities without causing significant tissue damage, indicating potential for therapeutic applications (Küçükgüzel et al., 2013).

properties

IUPAC Name

4-fluoro-3-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2S2/c1-13-10-15(4-5-16(13)18)24(21,22)19-11-17(14-6-9-23-12-14)20-7-2-3-8-20/h4-6,9-10,12,17,19H,2-3,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSUJBFLWJNDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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